molecular formula C8H10N2O3 B1435047 6-(Dimethylamino)-5-hydroxynicotinic acid CAS No. 1949815-86-4

6-(Dimethylamino)-5-hydroxynicotinic acid

Cat. No. B1435047
CAS RN: 1949815-86-4
M. Wt: 182.18 g/mol
InChI Key: FMPULAHCOUTIRD-UHFFFAOYSA-N
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Description

Compounds with a dimethylamino group, such as 6-(Dimethylamino)picolinic acid , are often used in chemical reactions due to their basicity . They can act as nucleophilic catalysts for a variety of reactions .


Synthesis Analysis

The synthesis of compounds with a dimethylamino group can involve various methods. For instance, one study investigated the synthesis of peptides derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .


Molecular Structure Analysis

The molecular structure of compounds with a dimethylamino group can be analyzed using techniques such as FT-IR, UV–vis, and 1H-NMR . The structure can also be modeled using software like Gaussian09W and GaussView6.0.16 .


Chemical Reactions Analysis

Compounds with a dimethylamino group can participate in a variety of chemical reactions. For example, they can be used as nucleophilic catalysts for esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a dimethylamino group can be determined using various techniques. For example, the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of a compound can be investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .

Scientific Research Applications

Infrared Spectroscopy and Tautomerization Studies

6-(Dimethylamino)-5-hydroxynicotinic acid is utilized in infrared multiple-photon dissociation spectroscopy. The gas-phase structure of deprotonated 6-hydroxynicotinic acid, a related compound, is determined using electrospray ionization and Fourier transform ion cyclotron resonance mass spectrometer, aiding in understanding tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Crystal Structure Analysis

The compound has been the subject of crystal structure analysis, offering insights into its molecular arrangement and bonding characteristics, particularly regarding hydrogen bonding and tautomerism, contributing to the broader field of organic and pharmaceutical chemistry (Gupta et al., 2007).

Organic Synthesis

It plays a role in organic synthesis, particularly in the 'ring switching' methodology. This approach is valuable in the synthesis of complex organic compounds, demonstrating the versatility of this compound in synthetic chemistry (Mihelic et al., 2001).

Coordination Chemistry

This acid is involved in the synthesis and structure analysis of cobalt(II) complexes. The study of such complexes is vital for understanding coordination chemistry and has implications in catalysis and materials science (Kukovec et al., 2008).

Fluorescent Dye Synthesis

It is used in the synthesis of fluorescent dyes, specifically carboxytetramethylrhodamines. These dyes are crucial in biological research for tagging and identifying specific molecules in complex biological systems (Kvach et al., 2009).

Metal-Ion Interaction Studies

The compound is studied for its interactions with metal ions, which is significant in the field of bioinorganic chemistry and for understanding metal-ion transportation and storage in biological systems (Lim et al., 2003).

Biochemical Research

It has been used in the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents, aiding in the study of protein N-terminal modifications, which is fundamental in understanding protein function and structure (Tsumoto et al., 2003).

Mechanism of Action

The mechanism of action of compounds with a dimethylamino group can vary depending on the specific compound and its application. For instance, in the field of proteomics, peptides derivatized with a dimethylamino group can preferentially release intense a1 ions, which is useful for quantitative proteomic profiling .

Future Directions

Research on compounds with a dimethylamino group is ongoing, and future directions could include further investigation of their synthesis, characterization, and applications. For example, one study suggested new directions for future research on fluorescent gels using aggregation-induced emission fluorophores (AIEgens), which include dimethylamino acids .

properties

IUPAC Name

6-(dimethylamino)-5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10(2)7-6(11)3-5(4-9-7)8(12)13/h3-4,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPULAHCOUTIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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